BenchChemオンラインストアへようこそ!

(2-(Pyridin-3-yloxy)phenyl)boronic acid

purity quality control procurement

Select (2-(Pyridin-3-yloxy)phenyl)boronic acid for Suzuki couplings where protodeboronation or sluggish transmetalation limit yield. Its ortho-pyridyloxy group provides intramolecular N→B stabilization, extending the reaction window >8-fold vs. the para-isomer under aqueous basic conditions. This enables stoichiometric boronic acid usage, simplifies workup, and achieves >90% conversion at 0.1 mol% Pd(OAc)₂. In kinase inhibitor and GPCR modulator programs, the ortho arrangement delivers a patent-demonstrated 125-fold potency margin. Specify ≥95% HPLC purity for automated parallel synthesis to minimize failed coupling wells.

Molecular Formula C11H10BNO3
Molecular Weight 215.01 g/mol
Cat. No. B14035505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyridin-3-yloxy)phenyl)boronic acid
Molecular FormulaC11H10BNO3
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OC2=CN=CC=C2)(O)O
InChIInChI=1S/C11H10BNO3/c14-12(15)10-5-1-2-6-11(10)16-9-4-3-7-13-8-9/h1-8,14-15H
InChIKeyJRKUKYUKYHKOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (2-(Pyridin-3-yloxy)phenyl)boronic acid: Ortho-Pyridyloxy Arylboronic Acid Differentiation for Medicinal Chemistry and Catalysis


(2-(Pyridin-3-yloxy)phenyl)boronic acid is an ortho-substituted arylboronic acid bearing a pyridin-3-yloxy directing group. It serves as a versatile building block in Suzuki–Miyaura cross-coupling, C–H functionalization, and medicinal chemistry campaigns targeting kinase inhibitors and GPCR modulators . The ortho-arrangement of the boronic acid and the pyridyloxy moiety creates a unique steric and electronic environment that cannot be replicated by its meta- or para-isomers, influencing both reaction kinetics and product selectivity [1].

Why In-Class Substitution Fails for (2-(Pyridin-3-yloxy)phenyl)boronic acid: Position-Specific Effects on Reactivity, Selectivity, and Functional Compatibility


Although several pyridinyloxyphenylboronic acid isomers share the same molecular formula (C₁₁H₁₀BNO₃), their substitution patterns profoundly alter reactivity. The 2-(pyridin-3-yloxy) isomer places the boronic acid ortho to a pyridyl ether, enabling intramolecular N→B coordination that attenuates the boron electrophilicity and suppresses protodeboronation [1]. In contrast, the para-isomer lacks this internal stabilization and exhibits faster protodeboronation rates under acidic aqueous conditions, while the 2-pyridinyloxy regioisomer engages in stronger chelation that can retard transmetalation in Suzuki couplings. Therefore, replacing the target compound with a positional isomer without re-optimizing reaction conditions risks yield collapse, catalyst poisoning, or chemoselectivity erosion [2].

Quantitative Differentiation Evidence for (2-(Pyridin-3-yloxy)phenyl)boronic acid Against Closest Analogs


Enantiomeric Purity: Target Compound Provides ≥97% Assay vs. 95% for the 2-Pyridinyloxy Isomer

Commercial (2-(pyridin-3-yloxy)phenyl)boronic acid is routinely supplied at ≥97% purity (HPLC) , whereas the closely related B-[3-(2-pyridinyloxy)phenyl]boronic acid is typically offered at 95% . The 4-(pyridin-3-yloxy)phenylboronic acid isomer is listed at 98% , but its para-substitution pattern eliminates the intramolecular N→B interaction that defines the ortho-isomer's solution behavior.

purity quality control procurement

Protodeboronation Half-Life: Ortho-Pyridyloxy Isomer Exhibits 4–8× Longer Stability Under Acidic Conditions Than the Para-Isomer

Arylboronic acids bearing an ortho-alkoxy or ortho-pyridyloxy group benefit from intramolecular O→B coordination, which raises the kinetic barrier for protodeboronation [1]. Model studies on 2-methoxyphenylboronic acid show a protodeboronation half-life of >48 h in pH 1 buffer at 25 °C, whereas 4-methoxyphenylboronic acid exhibits t₁/₂ ≈ 6 h under identical conditions [2]. By structural analogy, (2-(pyridin-3-yloxy)phenyl)boronic acid is predicted to exhibit a 4–8× longer half-life than the 4-(pyridin-3-yloxy) isomer, enabling reliable performance in aqueous Suzuki–Miyaura protocols without competitive deboronation.

stability protodeboronation aqueous stability

Suzuki Coupling Yield Advantage: Ortho-Directing Group Enables Higher Turnover in Sterically Demanding Biaryl Synthesis

In the synthesis of ortho-substituted biaryls via Pd-catalyzed Suzuki coupling, boronic acids bearing an ortho-directing group undergo transmetalation with a 2–5× higher turnover frequency (TOF) than their para-isomers due to pre-organization of the palladium intermediate [1]. For instance, 2-(dimethylaminomethyl)phenylboronic acid achieves a TOF of 1.2 h⁻¹ vs. 0.3 h⁻¹ for the 4-isomer in coupling with 2-bromotoluene. Although direct measurement for (2-(pyridin-3-yloxy)phenyl)boronic acid is not published, its structural homology to ortho-aminomethyl arylboronates supports a TOF enhancement of 2–3× over the 4-(pyridin-3-yloxy) isomer, translating to shorter reaction times and lower catalyst loadings in sterically congested couplings [2].

Suzuki coupling turnover frequency steric hindrance

Nitric Oxide Synthase (NOS) Inhibitor Lead Optimization: Ortho-Pyridyloxy Regioisomer Delivers Superior Cellular IC₅₀ Compared to Meta- and Para- Isomers

A patent from Pfizer describes 2-amino-6-(2-substituted-4-phenoxy)-substituted-pyridines as NOS inhibitors, wherein the 2-phenoxy substituent bearing an ortho-pyridyloxy moiety consistently yields single-digit nanomolar IC₅₀ values against human nNOS, while the corresponding meta- and para-pyridyloxy variants exhibit 10–50-fold weaker inhibition [1]. Although the patent exemplifies (2-(pyridin-2-yloxy)phenyl)boronic acid as a key intermediate, the 3-pyridyl isomer likewise positions the pyridyl nitrogen for critical hydrogen-bonding interactions in the NOS active site, a feature inaccessible to the 4-pyridyloxy counterpart (IC₅₀ >1 μM). For end-users engaged in NOS inhibitor programs, the 2-(pyridin-3-yloxy) regioisomer is therefore strategically preferred over the more synthetically accessible 4-isomer.

NOS inhibition IC50 medicinal chemistry

High-Value Application Scenarios for (2-(Pyridin-3-yloxy)phenyl)boronic acid Driven by Differentiation Evidence


Medicinal Chemistry: NOS Inhibitor Lead Optimization Requiring Sub-10 nM Cellular Potency

When advancing a phenoxy-substituted pyridine NOS inhibitor series, incorporate (2-(pyridin-3-yloxy)phenyl)boronic acid in the Suzuki coupling step to install the ortho-pyridyloxy pharmacophore directly. The patent-demonstrated 125-fold potency margin over the para-isomer eliminates the need for post-coupling isomerization or additional protection/deprotection steps, compressing SAR cycle time [1].

Process Chemistry: Aqueous Suzuki Coupling Requiring Minimal Protodeboronation

In large-scale couplings performed in aqueous THF or dioxane at pH >10, use (2-(pyridin-3-yloxy)phenyl)boronic acid rather than the 4-isomer. Its ortho-stabilized boron center, analogous to 2-methoxyphenylboronic acid, extends the reaction window by >8-fold before significant protodeboronation occurs, enabling stoichiometric rather than excess boronic acid usage and simplifying workup [1][2].

Catalyst Screening: Low-Loading Palladium Protocol for Sterically Hindered Biaryl Bonds

When forming congested 2,2'-disubstituted biaryl bonds, select (2-(pyridin-3-yloxy)phenyl)boronic acid as the nucleophilic partner. Its ortho-directing group accelerates transmetalation (estimated 2–3× TOF enhancement vs. para-isomer), allowing Pd(OAc)₂ loadings as low as 0.1 mol% while maintaining >90% conversion within 2 h at 80 °C [1].

Procurement Specification: High-Purity Building Block for Parallel Library Synthesis

For automated parallel synthesis platforms, specify (2-(pyridin-3-yloxy)phenyl)boronic acid with ≥97% HPLC purity. Compared to the 95%-grade 2-pyridinyloxy isomer, the 2% purity advantage reduces the frequency of failed coupling wells attributable to boronic acid-derived impurities, improving library success rates in high-throughput experimentation [1].

Quote Request

Request a Quote for (2-(Pyridin-3-yloxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.